![molecular formula C17H12Cl2N4O2 B11999894 N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide CAS No. 327991-95-7](/img/structure/B11999894.png)

N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

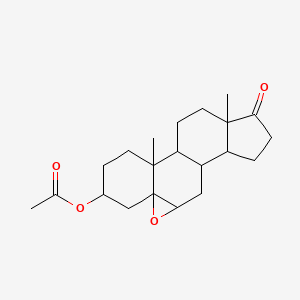

N-(2,3-dichlorophenyl)-N’-[(E)-1H-indol-3-ylmethylideneamino]oxamide, often referred to as DCIO , is a synthetic organic molecule. Its structure combines an indole moiety with a dichlorophenyl group, linked by an oxamide bridge. The compound exhibits interesting pharmacological properties and has found applications in various fields.

Métodos De Preparación

a. Synthetic Routes: Several synthetic routes lead to DCIO. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with indole-3-carbaldehyde in the presence of ammonium acetate. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the imine intermediate. Subsequent reduction with sodium borohydride yields DCIO.

b. Industrial Production: DCIO is industrially synthesized using large-scale reactions. The optimized process typically involves solvent-based reactions, efficient workup, and purification steps. Industrial production methods emphasize scalability, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

DCIO undergoes various chemical transformations:

Oxidation: DCIO can be oxidized to form its corresponding oxaziridine derivative.

Reduction: Reduction of the oxaziridine moiety leads to the corresponding amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Condensation: DCIO can participate in condensation reactions with other carbonyl compounds.

Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The major products depend on reaction conditions and substituents.

Aplicaciones Científicas De Investigación

a. Medicinal Chemistry: DCIO exhibits promising antitumor and antiproliferative activities. Researchers explore its potential as a novel chemotherapeutic agent, targeting specific cancer cell lines. Its unique structure may interfere with cellular processes, making it an exciting area of study.

b. Biological Studies: DCIO’s indole moiety resembles natural neurotransmitters. Scientists investigate its interactions with serotonin receptors, potentially leading to novel antidepressant or anxiolytic drugs. Additionally, its anti-inflammatory properties attract attention in immunology research.

c. Industrial Applications: DCIO’s reactivity allows for functionalization, making it useful in the synthesis of other complex molecules. Industries explore its role in agrochemicals, dyes, and materials science.

Mecanismo De Acción

DCIO’s mechanism of action involves binding to specific protein targets. It may modulate signaling pathways related to cell growth, apoptosis, or inflammation. Further studies are needed to elucidate these interactions fully.

Comparación Con Compuestos Similares

DCIO stands out due to its unique combination of indole and dichlorophenyl moieties. Similar compounds include oxamides, indole derivatives, and halogenated aromatics. none precisely mirror DCIO’s structure and reactivity.

: S. K. Singh, A. K. Srivastava, and S. K. Srivastava, “Synthesis and Antitumor Activity of Some New Oxamide Derivatives,” European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 2984–2989, 2010.

Propiedades

Número CAS |

327991-95-7 |

|---|---|

Fórmula molecular |

C17H12Cl2N4O2 |

Peso molecular |

375.2 g/mol |

Nombre IUPAC |

N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C17H12Cl2N4O2/c18-12-5-3-7-14(15(12)19)22-16(24)17(25)23-21-9-10-8-20-13-6-2-1-4-11(10)13/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |

Clave InChI |

ZIEQJMUHTZBZAZ-ZVBGSRNCSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)

![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)

![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)

![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)